molecular formula C28H28N6O2S2 B14948771 2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide

2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide

Cat. No.: B14948771
M. Wt: 544.7 g/mol
InChI Key: PERWUBASMZXYAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide is a sophisticated heterocyclic compound designed for advanced pharmaceutical and biochemical research. Its molecular architecture integrates a 1,2,4-triazole scaffold linked via a sulfanyl acetamide bridge to a tetrahydroquinazolinone core, a structure frequently associated with potent biological activity. This compound is of significant interest in kinase inhibition studies , as its quinazolinone moiety is a known pharmacophore that can competitively bind to the ATP-binding site of various protein kinases. Researchers are investigating its potential as a lead compound for the development of targeted therapies in oncology, particularly against kinases implicated in cell proliferation and survival pathways. The inclusion of the thiophene and cyclohexyl groups is intended to optimize pharmacokinetic properties such as membrane permeability and metabolic stability. As a key chemical probe , it enables the elucidation of specific kinase functions and validation of new therapeutic targets in cellular and in vitro models. This product is supplied for research purposes to facilitate the discovery of novel mechanism-based inhibitors. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C28H28N6O2S2

Molecular Weight

544.7 g/mol

IUPAC Name

2-[(4-cyclohexyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-oxo-7-thiophen-2-yl-7,8-dihydro-6H-quinazolin-2-yl)acetamide

InChI

InChI=1S/C28H28N6O2S2/c35-23-15-19(24-12-7-13-37-24)14-22-21(23)16-29-27(30-22)31-25(36)17-38-28-33-32-26(18-8-3-1-4-9-18)34(28)20-10-5-2-6-11-20/h1,3-4,7-9,12-13,16,19-20H,2,5-6,10-11,14-15,17H2,(H,29,30,31,36)

InChI Key

PERWUBASMZXYAY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C(=NN=C2SCC(=O)NC3=NC=C4C(=N3)CC(CC4=O)C5=CC=CS5)C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide typically involves multi-step reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, play a significant role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the quinazoline moiety can produce dihydroquinazolines .

Scientific Research Applications

2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The triazole ring and quinazoline moiety may interact with enzymes or receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Triazole Modifications

The target compound’s 1,2,4-triazole ring is substituted at positions 4 and 5 with cyclohexyl and phenyl groups, respectively. Key analogs with structural variations include:

Compound Name/ID Triazole Substituents Acetamide-Linked Group Key Differences Reference
7h () 4-(4-chlorophenyl), 5-(p-tolylaminomethyl) Simple acetamide Chlorophenyl and aminomethyl groups enhance solubility; lacks tetrahydroquinazolinone
3.1-3.21 () 4-amino, 5-(furan-2-yl) Variable aryl groups Amino group improves hydrogen bonding; furan enhances π-π interactions
6a-h () 4-amino, 5-methyl Thiazole derivatives Methyl group reduces steric hindrance; thiazole improves metabolic stability
565446-72-2 () 4-ethyl, 5-(thiophen-2-yl) 4-sulfamoylphenyl Ethyl group increases lipophilicity; sulfamoyl enhances solubility

Pharmacological Activity Comparison

Anti-Exudative Activity

Derivatives with 4-amino-5-(furan-2-yl)-triazole (e.g., 3.1-3.21) showed 72–89% inhibition of exudate volume at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg). The target compound’s tetrahydroquinazolinone-thiophene moiety may enhance anti-inflammatory effects via dual COX-2 and cytokine inhibition .

Anticancer Activity

Compounds with thiazole-linked acetamides (e.g., 6b, 11) demonstrated potent activity against HepG-2 cells (IC50 = 1.61–1.98 μg/mL). The target compound’s tetrahydroquinazolinone scaffold may target kinases (e.g., EGFR or VEGFR) due to structural similarity to known inhibitors .

Physicochemical Metrics

Property Target Compound Analog 7h () 565446-72-2 ()
LogP ~4.2 (predicted) 3.8 3.5
Solubility (mg/mL) <0.1 (aqueous) 0.3 0.5
Molecular Weight 600.72 g/mol 448.95 g/mol 462.54 g/mol

Note: The target compound’s higher molecular weight and logP suggest lower solubility but improved blood-brain barrier penetration compared to analogs .

Key Research Findings

Triazole-thioacetamide hybrids with bulky substituents (e.g., cyclohexyl) exhibit enhanced kinase inhibition but reduced aqueous solubility .

Thiophene-containing analogs (e.g., 565446-72-2) show superior anti-inflammatory activity due to thiophene’s electron-rich aromatic system .

Tetrahydroquinazolinone derivatives are under investigation for dual kinase/COX-2 inhibition, aligning with the target compound’s structural features .

Biological Activity

The compound 2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide is a novel derivative of triazole and quinazoline that has garnered attention for its potential biological activities. This article delves into its synthesis, pharmacological properties, and various biological activities based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions utilizing starting materials such as 4-amino-5-substituted triazoles and quinazoline derivatives. The synthetic pathways often employ methods like cyclization and alkylation to achieve the desired structure. Recent studies have highlighted various synthetic routes that yield derivatives with enhanced biological activity.

Antimicrobial Activity

Research indicates that derivatives of triazole and quinazoline exhibit significant antimicrobial properties. For instance, compounds similar to the one in focus have shown potent activity against various bacterial strains and fungi. In vitro studies demonstrated that certain derivatives possess higher efficacy than conventional antibiotics like ketoconazole against Candida species .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro tests against breast cancer cell lines (MCF-7 and MDA-MB-231) revealed promising results, indicating that it can inhibit cell proliferation effectively. The mechanism appears to involve disruption of microtubule formation and induction of apoptosis in cancer cells .

Compound Cell Line IC50 (μg/mL) Mechanism
2-[...]MCF-764.5Tubulin disruption
2-[...]MDA-MB-23158.3Apoptosis induction

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it can inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response, making it a candidate for treating conditions like arthritis and other inflammatory diseases .

Case Studies

  • Anticancer Study : A recent study evaluated the efficacy of the compound on liver cancer cells (HCC). Results indicated a significant reduction in tumor growth and increased survival rates in treated mice models compared to controls. The compound was shown to hinder the migration of cancer stem cells, suggesting its potential as a therapeutic agent for liver cancer .
  • Antimicrobial Evaluation : Another study focused on the antimicrobial activity against various pathogens including E. coli and Staphylococcus aureus. The results demonstrated that specific derivatives exhibited a minimum inhibitory concentration (MIC) lower than standard treatments, showcasing their potential as effective antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing this compound, and what reaction conditions are critical for yield optimization?

  • Methodology : The synthesis typically involves multi-step reactions starting with the formation of the triazole core. For example, cyclization of thiourea derivatives (e.g., cyclohexylamine with thiocyanate) under reflux in ethanol with aqueous KOH generates the triazole ring. Subsequent functionalization with chloroacetamide derivatives at controlled stoichiometric ratios (e.g., 1:1 molar ratio) under reflux for 1–2 hours ensures proper sulfanyl group incorporation .
  • Key Considerations : Solvent choice (ethanol/water mixtures), temperature control (reflux at ~78°C), and pH adjustment (via KOH) are critical to minimize by-products. Purification via recrystallization from ethanol improves purity .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodology : Use a combination of spectroscopic and chromatographic techniques:

  • IR Spectroscopy : Confirm presence of thioether (C–S stretch at ~600–700 cm⁻¹) and amide (N–H bend at ~1550 cm⁻¹) groups .
  • ¹H/¹³C NMR : Identify cyclohexyl protons (δ 1.2–2.1 ppm), thiophene aromatic protons (δ 6.8–7.5 ppm), and acetamide carbonyl (δ ~170 ppm) .
  • HPLC/MS : Ensure >95% purity and verify molecular weight (e.g., via ESI-MS) .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Methodology : Screen for anti-inflammatory or anticancer activity using standardized models:

  • Anti-exudative assays : Compare inhibition of vascular permeability in rodent models (e.g., carrageenan-induced edema) at 10 mg/kg vs. reference drugs like diclofenac .
  • Cytotoxicity assays : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodology :

  • Substituent variation : Synthesize analogs with modified cyclohexyl (e.g., cyclopentyl) or thiophene (e.g., furan) groups to assess steric/electronic effects on receptor binding .
  • Pharmacophore mapping : Use X-ray crystallography (e.g., SHELX refinement ) or molecular docking (e.g., AutoDock) to identify critical binding motifs (e.g., triazole-thioether interaction with NK-1 receptors) .
    • Data Analysis : Corrogate bioactivity trends (e.g., IC₅₀ vs. substituent hydrophobicity) using QSAR models .

Q. How should contradictory data between in vitro and in vivo efficacy be addressed?

  • Methodology :

  • Pharmacokinetic profiling : Measure bioavailability (e.g., plasma concentration via LC-MS) and metabolic stability (e.g., microsomal assays) to identify absorption issues .
  • Dose-response recalibration : Adjust in vivo dosing (e.g., escalate from 10 mg/kg to 50 mg/kg) or use prodrug strategies to enhance solubility .
    • Example : If in vitro IC₅₀ is 0.09 nM but in vivo efficacy is weak at 10 mg/kg, investigate plasma protein binding or CYP450-mediated degradation .

Q. What computational strategies can predict synthetic scalability and reaction optimization?

  • Methodology :

  • Heuristic algorithms : Apply Bayesian optimization to screen reaction parameters (temperature, solvent, catalyst) with minimal experimental runs .
  • Flow chemistry modeling : Simulate continuous-flow synthesis to assess feasibility for scale-up (e.g., residence time, mixing efficiency) .

Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?

  • Methodology :

  • Single-crystal X-ray diffraction (SCXRD) : Use SHELXL for refinement to determine dominant tautomers (e.g., 1,2,4-triazole vs. 1,3,4-triazole forms) .
  • DFT calculations : Compare experimental bond lengths/angles with theoretical models (e.g., Gaussian09) to validate tautomeric stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.